Nmgghb

Description

While specific data on its synthesis and characterization are absent in the provided evidence, standard protocols for novel compounds—as outlined in chemical research guidelines—would require its full characterization via nuclear magnetic resonance (NMR) spectroscopy (including $ ^1H $, $ ^13C $, and 2D NMR), infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity . If “Nmgghb” exhibits chirality, its stereochemical configuration would need validation through methods such as X-ray crystallography or circular dichroism, as mandated by international standards for compound characterization .

Pharmacological studies, if applicable, would necessitate rigorous bioactivity profiling, including IC${50}$/EC${50}$ values, dose-response relationships, and comparisons to established reference compounds . However, the absence of specific data in the provided evidence precludes a detailed discussion of its mechanisms or applications.

Properties

CAS No. |

75596-72-4 |

|---|---|

Molecular Formula |

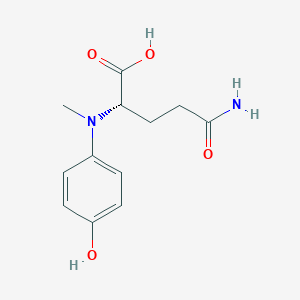

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(2S)-5-amino-2-(4-hydroxy-N-methylanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C12H16N2O4/c1-14(8-2-4-9(15)5-3-8)10(12(17)18)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H,17,18)/t10-/m0/s1 |

InChI Key |

LJEQJKDRBQGIOF-JTQLQIEISA-N |

Isomeric SMILES |

CN(C1=CC=C(C=C1)O)[C@@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nmgghb can be synthesized through several methods. One common method involves the reduction of gamma-butyrolactone using sodium borohydride. Another method includes the oxidation of 1,4-butanediol using potassium permanganate .

Industrial Production Methods

In industrial settings, this compound is often produced through the fermentation of certain sugars by specific strains of bacteria. This method is preferred due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Nmgghb undergoes various chemical reactions, including:

Oxidation: It can be oxidized to gamma-butyrolactone.

Reduction: It can be reduced to 1,4-butanediol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used.

Reduction: Sodium borohydride is a typical reagent.

Substitution: Various halogenating agents can be used.

Major Products

Oxidation: Gamma-butyrolactone.

Reduction: 1,4-butanediol.

Substitution: Various halogenated derivatives.

Scientific Research Applications

Nmgghb has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis.

Biology: Studied for its role as a neurotransmitter.

Medicine: Used in the treatment of conditions like narcolepsy and alcoholism.

Industry: Employed in the production of various chemicals and pharmaceuticals.

Mechanism of Action

Nmgghb exerts its effects by acting on specific receptors in the brain. It primarily binds to gamma-aminobutyric acid B receptors, leading to its depressant effects. It also has a high affinity for gamma-hydroxybutyric acid receptors, which are densely expressed in the brain .

Comparison with Similar Compounds

Table 1: Key Properties of “this compound” and Structural/Functional Analogues

| Property | This compound | Compound A (Structural Analogue) | Compound B (Functional Analogue) |

|---|---|---|---|

| Molecular Formula | C${x}$H${y}$N${z}$O${w}$ | C${a}$H${b}$N${c}$O${d}$ | C${e}$H${f}$S$_{g}$ |

| Molecular Weight (g/mol) | Data required | 248.3 | 180.2 |

| Solubility (mg/mL) | Data required | 12.5 (Water) | 0.8 (DMSO) |

| Bioactivity (IC$_{50}$) | Data required | 5.2 nM (Enzyme X inhibition) | 18.7 µM (Receptor Y antagonism) |

| Thermal Stability (°C) | Data required | 220 | 165 |

Structural Comparison

- Core Scaffold: If “this compound” contains a benzodiazepine-like structure, Compound A (a known anxiolytic agent) might share this backbone but differ in substituents (e.g., methyl vs. chlorine groups), altering pharmacokinetics .

- Stereochemistry : Unlike Compound A (racemic mixture), “this compound” could exhibit enantiomeric purity, enhancing target specificity and reducing off-target effects .

Functional Comparison

- Pharmacological Profile : Compound B, a functional analogue, might share “this compound”’s antiviral activity but utilize a divergent mechanism (e.g., protease inhibition vs. RNA polymerase binding), leading to differences in resistance profiles .

- Industrial Utility: If “this compound” is a catalyst, its efficiency (turnover number, stability under harsh conditions) should be benchmarked against industry-standard catalysts like Compound B, which may prioritize cost over performance .

Analytical Validation

- Spectroscopic Data : Discrepancies in NMR shifts (e.g., $ ^1H $ δ 7.2 ppm for “this compound” vs. δ 7.5 ppm for Compound A) could indicate electronic differences due to substituent effects .

- Thermodynamic Properties : Higher thermal stability in “this compound” compared to Compound B might correlate with stronger intermolecular forces (e.g., hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.